21-Hydroxypregn-4-ene-3,20-dione 21-(hydrogen succinate)
Overview
Description
21-Hydroxypregn-4-ene-3,20-dione 21-(hydrogen succinate): is a synthetic derivative of 21-hydroxyprogesterone. This compound is known for its role in various biochemical and pharmacological applications, particularly in the field of endocrinology. It is a corticosteroid with anti-inflammatory properties and is used in the treatment of various medical conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 21-Hydroxypregn-4-ene-3,20-dione 21-(hydrogen succinate) typically involves the esterification of 21-hydroxyprogesterone with succinic anhydride. The reaction is carried out in the presence of a suitable catalyst, such as pyridine, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 21-Hydroxypregn-4-ene-3,20-dione 21-(hydrogen succinate) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different pharmacological properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 21-hydroxy-4-pregnene-3,20-dione derivatives, while reduction may produce 21-hydroxy-4-pregnene-3,20-dione alcohols.
Scientific Research Applications
Chemistry: In chemistry, 21-Hydroxypregn-4-ene-3,20-dione 21-(hydrogen succinate) is used as a starting material for the synthesis of various corticosteroids and other bioactive compounds.
Biology: In biological research, the compound is used to study the effects of corticosteroids on cellular processes and gene expression.
Medicine: Medically, it is used in the treatment of inflammatory conditions, autoimmune diseases, and certain types of cancer. It is also used in hormone replacement therapy.
Industry: In the pharmaceutical industry, the compound is used in the formulation of drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 21-Hydroxypregn-4-ene-3,20-dione 21-(hydrogen succinate) involves its interaction with glucocorticoid receptors in the body. Upon binding to these receptors, the compound modulates the expression of specific genes involved in inflammatory and immune responses. This leads to the suppression of inflammation and modulation of immune function.
Comparison with Similar Compounds
21-Hydroxyprogesterone: A precursor to 21-Hydroxypregn-4-ene-3,20-dione 21-(hydrogen succinate) with similar anti-inflammatory properties.
11-Deoxycorticosterone: Another corticosteroid with similar pharmacological effects.
Cortexone: A related compound with comparable biological activity.
Uniqueness: 21-Hydroxypregn-4-ene-3,20-dione 21-(hydrogen succinate
Properties
IUPAC Name |
4-[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O6/c1-24-11-9-16(26)13-15(24)3-4-17-18-5-6-20(25(18,2)12-10-19(17)24)21(27)14-31-23(30)8-7-22(28)29/h13,17-20H,3-12,14H2,1-2H3,(H,28,29)/t17-,18-,19-,20+,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWICJWKZPXJSA-PQWRYPMOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)COC(=O)CCC(=O)O)CCC4=CC(=O)CCC34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COC(=O)CCC(=O)O)CCC4=CC(=O)CC[C@]34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30907179 | |
Record name | 4-[(3,20-Dioxopregn-4-en-21-yl)oxy]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30907179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10215-74-4 | |
Record name | 21-(3-Carboxy-1-oxopropoxy)pregn-4-ene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10215-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desoxycortone hemisuccinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010215744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(3,20-Dioxopregn-4-en-21-yl)oxy]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30907179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21-hydroxypregn-4-ene-3,20-dione 21-(hydrogen succinate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.467 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Desoxycortone hemisuccinate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPW224ZX4P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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